molecular formula C15H21NO4 B1291500 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid CAS No. 26250-90-8

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid

Cat. No.: B1291500
CAS No.: 26250-90-8
M. Wt: 279.33 g/mol
InChI Key: ZYCITKXROAFBAR-UHFFFAOYSA-N
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Description

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is a compound with the molecular formula C15H21NO4. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a benzyl group and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.

Biochemical Analysis

Biochemical Properties

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, affecting their stability and reactivity. For instance, it may interact with proteases, altering their catalytic activity and substrate specificity .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to the active site of enzymes, blocking substrate access and inhibiting catalytic activity. Alternatively, it can induce conformational changes in enzymes, enhancing their activity. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in adaptive cellular responses, altering its initial effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition, cellular stress, and tissue damage. Threshold effects are observed, where a specific dosage range produces optimal results without toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability and overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound may interact with transporters or binding proteins, facilitating its uptake and distribution. Once inside the cell, it can localize to specific compartments or organelles, influencing its accumulation and activity. These interactions determine the compound’s effectiveness in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization can influence its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of amino acids. One common method is the reaction of 3-amino propanoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then stirred at room temperature for several hours, followed by extraction and purification to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions using trifluoroacetic acid (TFA), leading to the formation of the free amine.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at elevated temperatures.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: TFA in dichloromethane (DCM) at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of free amines after Boc group removal.

Scientific Research Applications

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-3-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific structure, which combines a benzyl group and a Boc-protected amine. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-benzyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-10-12(13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCITKXROAFBAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626938
Record name 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26250-90-8
Record name α-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26250-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 26250-90-8
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Synthesis routes and methods

Procedure details

To a solution of ethyl 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoate (310 mg) in tetrahydrofuran (15 mL) were added 1N sodium hydroxide aqueous solution (6.0 mL) and the mixture was stirred at 60° C. for 5 hours. The mixture was cooled and adjusted to pH=2 by addition of 1N HCl. The mixture was extracted with ethyl acetate and the separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel to afford 2-benzyl-3-[(tert-butoxycarbonyl)amino]propanoic acid (228 mg) as an crude oil.
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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